molecular formula C11H10F4O2 B14777974 (2,6-Bis(difluoromethyl)phenyl)propanoic acid

(2,6-Bis(difluoromethyl)phenyl)propanoic acid

Katalognummer: B14777974
Molekulargewicht: 250.19 g/mol
InChI-Schlüssel: WXALNBQQUNJVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H10F4O2 and a molecular weight of 250.19 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Analyse Chemischer Reaktionen

(2,6-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2,6-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2,6-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The propanoic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular components .

Vergleich Mit ähnlichen Verbindungen

(2,6-Bis(difluoromethyl)phenyl)propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10F4O2

Molekulargewicht

250.19 g/mol

IUPAC-Name

3-[2,6-bis(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H10F4O2/c12-10(13)7-2-1-3-8(11(14)15)6(7)4-5-9(16)17/h1-3,10-11H,4-5H2,(H,16,17)

InChI-Schlüssel

WXALNBQQUNJVBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.